Cholesterol beta-epoxide

Catalog No.
S573170
CAS No.
4025-59-6
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol beta-epoxide

CAS Number

4025-59-6

Product Name

Cholesterol beta-epoxide

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Synonyms

5,6-epoxycholesterol, 5alpha,6alpha-epoxycholesterol, 5beta,6beta-epoxycholesterol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C
  • Marker of Cholesterol Oxidation

    Cholesterol beta-epoxide can be formed through non-enzymatic oxidation of cholesterol, a process linked to atherosclerosis (plaque buildup in arteries). Studies have shown that cholesterol-fed rabbits exhibit elevated levels of cholesterol epoxides in their blood and liver, suggesting its potential as a biomarker for monitoring cholesterol oxidation in vivo [].

  • Cellular Cholesterol Uptake and Metabolism

    Research suggests that cholesterol beta-epoxide can influence cellular cholesterol metabolism. Studies using J774 macrophages, a type of immune cell, have shown that cholesterol beta-epoxide can stimulate the accumulation of cellular sterols, potentially impacting cholesterol homeostasis within cells.

  • Development of Analytical Techniques

    Due to the presence of isomers (compounds with the same formula but different structures), differentiating cholesterol alpha-epoxide from cholesterol beta-epoxide is crucial. Researchers have developed high-performance liquid chromatography (HPLC) methods for the specific separation and quantification of these cholesterol epoxides, aiding further investigation into their biological roles [].

  • Presence in Biological Samples

    Cholesterol beta-epoxide has been detected in various biological samples, including blood plasma, liver tissue, and nipple aspirate fluid from humans [, ]. This widespread presence suggests a potential role in different physiological processes, prompting further research into its specific functions.

Cholesterol beta-epoxide is a derivative of cholesterol characterized by the presence of an epoxide functional group at the 5th and 6th carbon positions. This compound is formed through the oxidation of cholesterol, which can occur via both enzymatic and non-enzymatic pathways. Cholesterol beta-epoxide has garnered attention due to its potential implications in various biological processes, including cellular signaling and cholesterol metabolism. Its structure includes a steroid backbone similar to that of cholesterol, with a hydroxyl group at the 3rd carbon position, which is crucial for its biological activity and interactions with other molecules .

The mechanism of action of cholesterol beta-epoxide remains unclear. Some studies suggest it might be involved in cholesterol regulation or cellular signaling pathways, but more research is needed to define its specific role [].

Typical of epoxides, including ring-opening reactions. These reactions often occur in the presence of nucleophiles, leading to the formation of more stable products. The specific decomposition pathways and reactivity of cholesterol beta-epoxide have not been extensively studied, but its potential cytotoxicity at high concentrations raises concerns regarding its interaction with cellular components .

Cholesterol beta-epoxide can be synthesized through various methods, primarily involving oxidation reactions. One common approach is the use of peracids, such as meta-chloroperbenzoic acid (mCPBA), which can selectively oxidize cholesterol to form epoxides. The reaction typically involves treating cholesterol with mCPBA in an organic solvent under controlled conditions to achieve high yields of the desired epoxide

2
. Additionally, enzymatic methods utilizing cytochrome P450 enzymes have been proposed for synthesizing cholesterol derivatives, including epoxides.

Cholesterol beta-epoxide has potential applications in several fields:

  • Biomarker Research: Its presence in biological samples makes it a candidate for further research as a biomarker for cholesterol oxidation and related diseases.
  • Pharmaceutical Development: Understanding its biological activity may lead to therapeutic applications targeting cholesterol metabolism or related conditions.
  • Chemical Synthesis: As a reactive intermediate, it can be utilized in organic synthesis for producing other complex molecules.

Cholesterol beta-epoxide shares structural similarities with other cholesterol derivatives, particularly other epoxides such as:

Compound NameStructure DescriptionUnique Features
Cholesterol alpha-epoxideEpoxide group at the 5th and 6th carbonsDifferent spatial orientation (alpha vs. beta)
Cholesterol 5α,6α-epoxideEpoxide group at the same positionsSpecific stereochemistry influencing reactivity
Cholesterol 5β,6β-epoxideEpoxide group at the same positionsDistinct from alpha and beta forms due to stereochemistry

Cholesterol beta-epoxide is unique due to its specific stereochemistry and potential biological activities that differentiate it from other epoxides derived from cholesterol. Its role in cellular processes and implications in health conditions such as atherosclerosis highlight its significance among similar compounds .

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

UNII

PFD65A4X36

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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